Cas no 577783-25-6 (OCTANOIC ACID, 2-[[(PHENYLMETHOXY)CARBONYL]AMINO]-, (2R)-)
OCTANOIC ACID, 2-[[(PHENYLMETHOXY)CARBONYL]AMINO]-, (2R)- Chemical and Physical Properties
Names and Identifiers
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- OCTANOIC ACID, 2-[[(PHENYLMETHOXY)CARBONYL]AMINO]-, (2R)-
- (2R)-2-{[(benzyloxy)carbonyl]amino}octanoic acid
- N-α-Carbobenzoxy-D-α-aminocaprylic acid
- Z-D-2Aoc-OH
- (2R)-2-(phenylmethoxycarbonylamino)octanoic acid
- 577783-25-6
- MFCD02094525
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- MDL: MFCD02094525
- Inchi: 1S/C16H23NO4/c1-2-3-4-8-11-14(15(18)19)17-16(20)21-12-13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,8,11-12H2,1H3,(H,17,20)(H,18,19)/t14-/m1/s1
- InChI Key: PWTXIAIUZAYHGB-CQSZACIVSA-N
- SMILES: C(O)(=O)[C@H](NC(OCC1=CC=CC=C1)=O)CCCCCC
Computed Properties
- Exact Mass: 293.16270821Da
- Monoisotopic Mass: 293.16270821Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 10
- Complexity: 313
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 75.6Ų
OCTANOIC ACID, 2-[[(PHENYLMETHOXY)CARBONYL]AMINO]-, (2R)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB526084-1 g |
Z-D-2Aoc-OH; . |
577783-25-6 | 1g |
€480.00 | 2022-07-29 | ||
| abcr | AB526084-1g |
Z-D-2Aoc-OH; . |
577783-25-6 | 1g |
€480.00 | 2024-08-02 | ||
| abcr | AB526084-5g |
Z-D-2Aoc-OH; . |
577783-25-6 | 5g |
€1605.00 | 2024-08-02 |
OCTANOIC ACID, 2-[[(PHENYLMETHOXY)CARBONYL]AMINO]-, (2R)- Suppliers
OCTANOIC ACID, 2-[[(PHENYLMETHOXY)CARBONYL]AMINO]-, (2R)- Related Literature
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on OCTANOIC ACID, 2-[[(PHENYLMETHOXY)CARBONYL]AMINO]-, (2R)-
OCTANOIC ACID, 2-[[(PHENYLMETHOXY)CARBONYL]AMINO]-, (2R)-: A Comprehensive Overview
The compound with CAS No. 577783-25-6, commonly referred to as OCTANOIC ACID, 2-[[(PHENYLMETHOXY)CARBONYL]AMINO]-, (2R)-, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound is characterized by its (R)-configuration at the second carbon atom, which imparts unique stereochemical properties. The molecule consists of an octanoic acid backbone with a substituted amino group at the second position. The substituent is a phenylmethoxy carbonyl group, which adds complexity to its structure and enhances its potential applications.
Recent studies have highlighted the importance of this compound in various research domains. For instance, its role in peptide synthesis has been extensively explored due to the presence of the phenylmethoxy carbonyl (Pmc) group, which serves as a protecting group for amino acids. This functionality makes it a valuable reagent in solid-phase synthesis and other peptide coupling reactions. The (R)-configuration of the molecule also plays a critical role in determining its stereochemical behavior during these reactions.
In addition to its synthetic applications, this compound has shown promise in biological systems. Research indicates that it may exhibit bioactive properties, particularly in relation to enzyme inhibition and receptor binding. The octanoic acid backbone provides hydrophobicity, while the phenylmethoxy carbonyl group introduces electronic diversity, making it an interesting candidate for drug discovery efforts.
The synthesis of OCTANOIC ACID, 2-[[(PHENYLMETHOXY)CARBONYL]AMINO]-, (2R)- involves multi-step processes that require precise control over stereochemistry. Key steps include the selective protection of amino groups and the subsequent introduction of the phenylmethoxy carbonyl substituent. These steps are often optimized using modern techniques such as microwave-assisted synthesis and catalytic asymmetric synthesis.
From an analytical standpoint, this compound can be characterized using advanced spectroscopic methods such as NMR and mass spectrometry. These techniques allow for detailed structural elucidation and confirmation of stereochemistry. Furthermore, chromatographic methods like HPLC are employed for high-resolution separation and quantification during both synthetic and analytical workflows.
Looking ahead, the potential applications of this compound are vast. Its use in peptide synthesis continues to be a focal point of research, with ongoing studies exploring its efficiency in different coupling reactions. Additionally, investigations into its bioactivity are expected to uncover new therapeutic leads. The combination of its unique structure and stereochemical properties positions it as a valuable tool in both academic and industrial settings.
In conclusion, OCTANOIC ACID, 2-[[(PHENYLMETHOXY)CARBONYL]AMINO]-, (2R)- is a versatile compound with significant implications in organic chemistry and pharmaceutical research. Its structure dictates its functionality across various applications, making it a subject of continued interest for scientists worldwide.
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